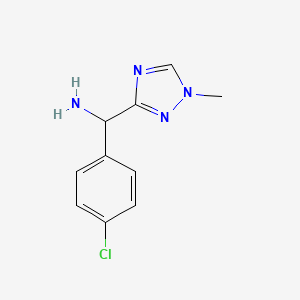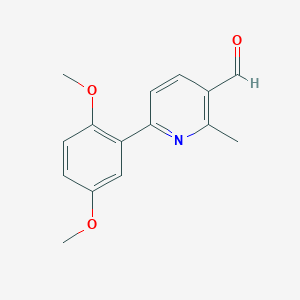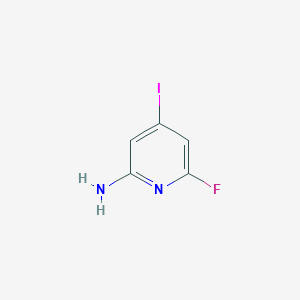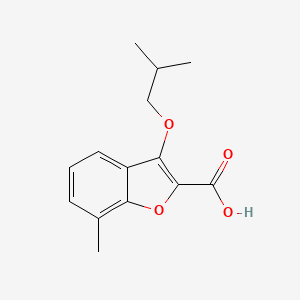
3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of bromine and fluorine atoms in the structure of this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the reaction of 2-fluorophenol with a brominated isoxazole precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of hydroxylated or carboxylated products.
Reduction: Formation of dehalogenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Bromo-5-fluorophenoxy)-5-methyl-1,3,4-thiadiazole
- Ethyl (5-bromo-2-fluorobenzoyl)acetate
Uniqueness
3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Its isoxazole ring structure also contributes to its uniqueness compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9BrFNO2 |
|---|---|
Molekulargewicht |
274.09 g/mol |
IUPAC-Name |
3-bromo-5-[(2-fluorophenoxy)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H9BrFNO2/c11-10-5-7(15-13-10)6-14-9-4-2-1-3-8(9)12/h1-4,7H,5-6H2 |
InChI-Schlüssel |
JQICHBKUCALUOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1Br)COC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)

![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
![1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781766.png)


![2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)



